(Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID
Overview
Description
(Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID is a synthetic organic compound that features a benzimidazole ring and a bromophenyl group. Compounds with these structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Formation of the butenoic acid moiety: This could be done through a series of reactions such as aldol condensation followed by oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the butenoic acid moiety.
Reduction: Reduction reactions could potentially reduce the double bond in the butenoic acid moiety.
Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromophenyl group.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole rings are often studied for their potential as antimicrobial, antiviral, or anticancer agents.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential, particularly if they exhibit biological activity against specific targets.
Industry
Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for (Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID would depend on its specific biological activity. Generally, compounds with benzimidazole rings can interact with various molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like benzimidazole itself, which is known for its broad spectrum of biological activities.
Bromophenyl derivatives: Compounds like 4-bromophenylacetic acid, which also feature a bromophenyl group.
Uniqueness
The uniqueness of (Z)-3-(1H-1,3-BENZIMIDAZOL-2-YL)-4-(4-BROMOPHENYL)-3-BUTENOIC ACID lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(Z)-3-(1H-benzimidazol-2-yl)-4-(4-bromophenyl)but-3-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17-19-14-3-1-2-4-15(14)20-17/h1-9H,10H2,(H,19,20)(H,21,22)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLYJZRWIKEQPA-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(C=C3)Br)/CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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